



# N-Methylformanilide synthesis and characterization techniques

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An In-depth Technical Guide to the Synthesis and Characterization of **N-Methylformanilide** 

**N-Methylformanilide** (NMF) is a versatile organic compound with significant applications as a solvent, a reagent in Vilsmeier-Haack reactions, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its utility in facilitating complex chemical reactions and its role as a building block for intricate molecular structures make it a compound of high interest to researchers, scientists, and professionals in drug development.[4] This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for **N-Methylformanilide**, complete with detailed experimental protocols and data presented for clarity and comparison.

## Synthesis of N-Methylformanilide

The synthesis of **N-Methylformanilide** can be achieved through several methods, most commonly involving the formylation of N-methylaniline. The choice of method often depends on factors such as desired yield, purity, scale, and available reagents.

## Formylation of N-Methylaniline with Formic Acid

This is one of the most common and efficient methods for preparing **N-Methylformanilide**. The reaction involves the dehydration of N-methylaniline and formic acid, with the water produced being removed azeotropically to drive the reaction to completion.[5]

Reaction:  $C_6H_5NH(CH_3) + HCOOH \rightarrow C_6H_5N(CH_3)CHO + H_2O$ 



Experimental Protocol: A detailed procedure for this synthesis is well-documented in Organic Syntheses.[5]

- Reaction Setup: In a 3-liter round-bottomed flask equipped with a distillation column and a condenser set for downward distillation, combine 321 g (3 moles) of N-methylaniline, 300 g of 85-90% formic acid, and 1.8 L of toluene.[5] The toluene acts as an azeotropic agent to remove water.[5] Alternatively, benzene can be used with a Dean-Stark apparatus to return the organic solvent to the flask.[5]
- Reaction: The solution is heated and distilled slowly. The water-toluene azeotrope will distill
  at 87–88°C.[5] Continue the distillation for 5-6 hours until the temperature of the vapor rises
  to 108–110°C, indicating that all the water has been removed.[5]
- Work-up and Purification: After cooling, the remaining residue is transferred to a modified Claisen flask. The product is then purified by vacuum distillation, collecting the fraction that boils at 114–121°C/8 mm Hg.[5]

This method typically yields 380–393 g (93–97%) of **N-Methylformanilide**.[5]

## **Other Synthetic Methods**

Several other methods for the synthesis of **N-Methylformanilide** have been reported, offering alternative routes that may be suitable for specific laboratory or industrial contexts.

- From N-methylaniline and Formamide: **N-Methylformanilide** can be obtained by heating N-methylaniline with formamide in a glacial acetic acid solution, with reported yields of 67.5%. [5]
- Catalytic N-formylation: A method involving the reaction of N-methylaniline with CO<sub>2</sub> and H<sub>2</sub> in the presence of a Ruthenium-based catalyst (Ru/MOF-808(Zr)) has been described.[6]
   This reaction, conducted at 200°C under 3.2 MPa pressure for 8 hours, resulted in a 68.25% conversion of N-methylaniline with a 98.31% selectivity for N-Methylformanilide.[6]
- From N-formylaniline and Dimethyl Sulfate: This method involves the methylation of N-formylaniline using dimethyl sulfate in the presence of a potassium hydroxide solution, with the temperature controlled below 15°C.[7] The yield for this process is approximately 90%.[7]



**Summary of Synthesis Data** 

Method	Reactants	Reagents/C atalyst	Conditions	Yield	Reference
Formylation with Formic Acid	N- Methylaniline, Formic Acid	Toluene	Reflux, 5-6 hours	93-97%	[5]
Formylation with Formamide	N- Methylaniline, Formamide	Glacial Acetic Acid	Heating	67.5%	[5]
Catalytic N- formylation	N- Methylaniline, CO <sub>2</sub> , H <sub>2</sub>	4.65wt% Ru/MOF- 808(Zr)	200°C, 3.2 MPa, 8 hours	98.31% selectivity	[6]
Methylation of N- formylaniline	N- formylaniline, Dimethyl Sulfate	Potassium Hydroxide	< 15°C	~90%	[7]

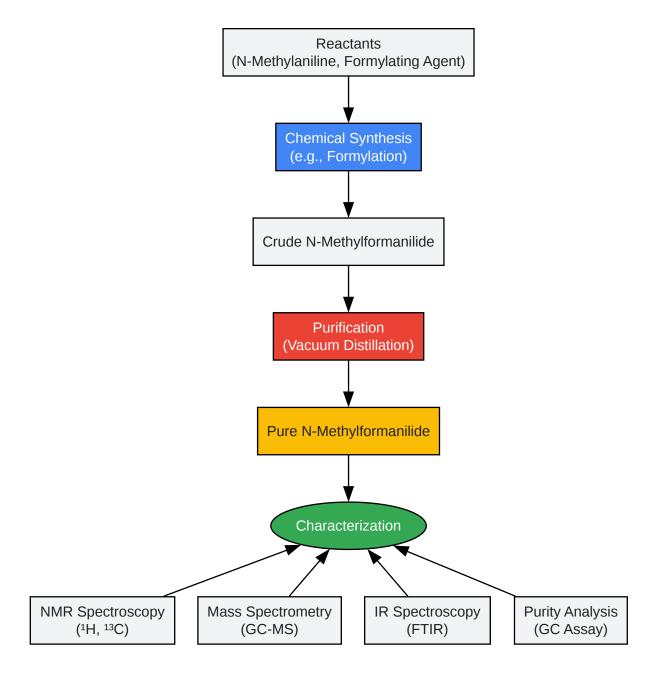
## **Characterization of N-Methylformanilide**

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized **N-Methylformanilide**. A combination of spectroscopic and physical property measurements is typically employed.

## Diagram of Synthesis and Characterization Workflow

The general process for synthesizing and subsequently characterizing **N-Methylformanilide** is depicted below.





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General workflow for **N-Methylformanilide** synthesis and characterization.

## **Physical Properties**

**N-Methylformanilide** is a clear, colorless to pale yellow liquid at room temperature.[3][7] Its key physical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	[2]
Molecular Weight	135.16 g/mol	[8]
Boiling Point	243-244 °C (at 1013 hPa)	[2]
Melting Point	8-13 °C	[2]
Density	1.095 g/cm³ (at 20 °C)	
Refractive Index (n <sup>20</sup> /D)	1.561	[2]

## **Spectroscopic Characterization**

Spectroscopic methods provide detailed information about the molecular structure of **N-Methylformanilide**.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-Methylformanilide**. Isotopically labeled **N-Methylformanilide**-carbonyl-<sup>13</sup>C is also used as a probe in <sup>13</sup>C NMR for applications like temperature calibration and mechanistic studies.[9]

- ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
- ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[10]

#### Experimental Protocol (General):

- Sample Preparation: Dissolve a small amount of the purified **N-Methylformanilide** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer.
- Data Analysis: Process the spectra to determine chemical shifts ( $\delta$ ), coupling constants (J), and integration values.



#### b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this purpose.[8][11]

#### Experimental Protocol (GC-MS):

- Sample Preparation: Dilute the **N-Methylformanilide** sample in a volatile organic solvent.
- Injection: Inject the sample into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.
- Ionization and Analysis: In the mass spectrometer, the sample is ionized (commonly by electron ionization EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[12]
- Data Analysis: The resulting mass spectrum shows the molecular ion peak and characteristic fragment peaks.

#### Key Mass Spectral Data:

- Molecular Ion (M+): m/z = 135[8][11]
- Major Fragment Peaks (m/z): 106 (base peak), 94, 77, 66, 51, 39[11]
- c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **N-Methylformanilide** will show characteristic absorption bands for the amide carbonyl group and the aromatic ring.

#### Experimental Protocol (FTIR):

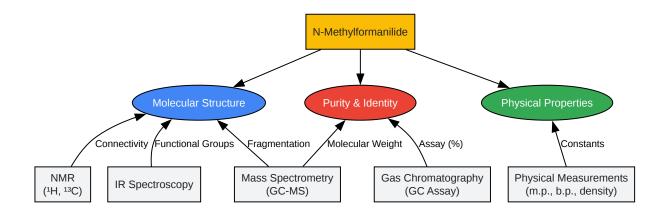
- Sample Preparation: A small drop of the liquid sample can be placed between two KBr plates to form a thin film.[8]
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.



 Data Analysis: The positions of the absorption bands (in cm<sup>-1</sup>) are correlated with specific functional groups.

## **Diagram of Characterization Techniques**

The relationship between different analytical techniques and the information they provide for characterizing **N-Methylformanilide** is illustrated below.



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Relationship between characterization techniques and molecular information.

### **Purity Analysis**

Gas chromatography (GC) is a standard method for determining the purity of **N-Methylformanilide**.[2]

Experimental Protocol (GC Assay):

- Sample Preparation: Prepare a solution of N-Methylformanilide in a suitable solvent at a known concentration.
- Injection: Inject a small volume of the solution into the gas chromatograph.
- Separation and Detection: The sample is vaporized and travels through a capillary column, separating it from any impurities. A detector (e.g., Flame Ionization Detector FID) measures



the amount of each component as it elutes.

Data Analysis: The purity is calculated based on the area percentage of the N-Methylformanilide peak relative to the total area of all peaks in the chromatogram.
 Commercial N-Methylformanilide is typically available with a purity of ≥98.0% or higher.[13]

By employing these synthesis and characterization methodologies, researchers and drug development professionals can reliably produce and verify the quality of **N-Methylformanilide** for its various applications in organic synthesis.

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